molecular formula C14H13N3O2 B4685618 2-methoxy-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

2-methoxy-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Cat. No. B4685618
M. Wt: 255.27 g/mol
InChI Key: LWUOBHUWRZPIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline, also known as MMQ, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. MMQ has shown promising results in a variety of fields, including cancer research, neuropharmacology, and infectious disease studies. In

Mechanism of Action

The mechanism of action of 2-methoxy-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells.
In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain. This compound has also been shown to reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline in lab experiments is its versatility. This compound has been shown to have potential applications in a variety of fields, including cancer research, neuropharmacology, and infectious disease studies.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell types, which could limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-methoxy-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline. One area of research could focus on the development of this compound analogs with improved potency and selectivity. Another area of research could focus on the use of this compound in combination with other drugs or therapies to enhance its effectiveness.
Further studies could also explore the potential of this compound in other areas of research, such as cardiovascular disease, diabetes, and inflammation. Overall, this compound shows great potential as a versatile and effective tool for scientific research.

Scientific Research Applications

2-methoxy-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promising results is in cancer research. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Another area of research where this compound has shown potential is in neuropharmacology. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
This compound has also been studied for its potential applications in infectious disease research. This compound has been shown to have antiviral activity against a variety of viruses, including influenza virus and herpes simplex virus.

properties

IUPAC Name

3-(2-methoxy-7-methylquinolin-3-yl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-8-4-5-10-7-11(13-15-9(2)19-17-13)14(18-3)16-12(10)6-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUOBHUWRZPIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.